molecular formula C20H19N5O5S B2697359 Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-94-8

Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No. B2697359
M. Wt: 441.46
InChI Key: NKGHXLQHURRZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Pharmacological Applications

Compounds similar to Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate have been synthesized and investigated for their potential pharmacological properties. For instance, synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have demonstrated antihypertensive α-blocking activity with low toxicity, suggesting their potential use in developing treatments for hypertension (Abdel-Wahab et al., 2008). Furthermore, cyclization of thiosemicarbazides to triazole and thiadiazole derivatives and their evaluation have shown effects on the central nervous system in mice, highlighting their potential for CNS-related therapeutic applications (Maliszewska-Guz et al., 2005).

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of related compounds has provided insights into their structural properties and potential applications. For example, the synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives through the reaction of 2-aminothiazoles with ethyl acetoacetate demonstrates the versatility of these compounds in organic synthesis and potential for further functionalization (Veretennikov & Pavlov, 2013).

Material Science Applications

The study and development of novel materials have also benefited from research into compounds with similar structures. For instance, the evaluation of intermolecular interactions in thioxanthone derivatives has provided valuable information on crystal diversity and the effects of substituent groups on supramolecular motifs. This research has implications for the design and synthesis of materials with specific optical, electronic, or mechanical properties (Jacob et al., 2011).

properties

IUPAC Name

ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-2-30-18(26)13-31-20-23-22-17(24(20)15-6-4-3-5-7-15)12-21-19(27)14-8-10-16(11-9-14)25(28)29/h3-11H,2,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHXLQHURRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

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